N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide
Description
N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl ring substituted with a cyano group at the 1-position, linked via an acetamide moiety to a phenoxy group bearing 5-fluoro and 2-nitro substituents. This structure combines electron-withdrawing groups (nitro, cyano) and a halogen (fluoro), which likely influence its physicochemical properties, such as lipophilicity, solubility, and receptor-binding affinity.
Properties
Molecular Formula |
C15H16FN3O4 |
|---|---|
Molecular Weight |
321.30 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H16FN3O4/c16-11-4-5-12(19(21)22)13(8-11)23-9-14(20)18-15(10-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,18,20) |
InChI Key |
AHBQAAMTFJFAET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(1-cyanocyclohexyl)-2-(5-fluoro-2-nitrophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a cyanocyclohexyl moiety and a nitrophenoxy group. The presence of fluorine in the nitrophenoxy group is believed to enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that this compound interacts with several biological targets. Key areas of focus include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : Its structural components suggest potential binding to various receptors, influencing signaling pathways critical for cellular responses.
Biological Activity
Preliminary studies have demonstrated that compounds with similar structures often exhibit significant biological activity, including:
- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
- Anticancer Activity : In vitro studies suggest that this compound may induce apoptosis in cancer cell lines.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds structurally similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide | Similar cyanocyclohexyl structure | Methyl substitution alters activity profile |
| 5-Fluoro-2-nitrophenylacetic acid | Contains nitro and fluoro groups | Different acetic acid moiety |
| 4′,5′-Dichloro-2′-nitroacetanilide | Nitro group on an acetanilide framework | Chlorine substituents impact biological activity |
The distinct combination of the cyanocyclohexyl group and the fluorinated nitrophenoxy moiety in this compound may provide enhanced selectivity and potency compared to similar compounds, suggesting its potential as a novel therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : In vitro tests on various cancer cell lines indicated that the compound induces cell death through apoptosis. The mechanism involves the activation of caspases, which are crucial for programmed cell death.
- Antimicrobial Activity : Research demonstrated that this compound showed inhibitory effects against specific bacterial strains, suggesting its potential use as an antimicrobial agent.
- Enzyme Interaction Studies : Initial findings indicate that this compound may act as an inhibitor for certain enzymes involved in cancer metabolism, warranting further investigation into its therapeutic applications.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 5-fluoro-2-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, which may enhance receptor-binding affinity (as seen in FPR-targeting pyridazinone derivatives ) but reduce metabolic stability compared to electron-donating substituents like ethoxy . The trifluoromethyl group in benzothiazole analogs similarly enhances stability and lipophilicity, suggesting the nitro group in the target compound could confer comparable benefits.
Synthetic Accessibility :
- Cyclohexyl acetamides, such as those in , are synthesized via multicomponent reactions with high yields (81%) , implying feasible scalability for the target compound.
Biological Activity: Pyridazinone acetamides () demonstrate FPR2 agonism, activating calcium mobilization and chemotaxis . The target compound’s nitro and fluoro groups may similarly modulate FPR pathways, though empirical validation is required.
Physicochemical and Toxicological Considerations
Preparation Methods
Synthesis of 2-(5-Fluoro-2-Nitrophenoxy)Acetic Acid
- Method A : Nitration of 5-fluoro-2-hydroxyphenylacetic acid
- Conditions :
- React 5-fluoro-2-hydroxyphenylacetic acid with 70% HNO₃ and concentrated H₂SO₄ at -4°C → 20°C for 40 minutes.
- Yield : ~90% (analogous to).
- Purification : Precipitation in ice-cold water followed by filtration.
- Conditions :
- Method B : Direct coupling of 5-fluoro-2-nitrophenol with chloroacetic acid
- Conditions :
- Use K₂CO₃ as base in acetone at reflux (56°C) for 6 hours.
- Yield : ~87% (based on).
- Conditions :
| Parameter | Method A | Method B |
|---|---|---|
| Temperature | -4°C → 20°C | 56°C (reflux) |
| Acid System | HNO₃/H₂SO₄ | K₂CO₃/acetone |
| Key Advantage | High yield | Mild conditions |
Preparation of 1-Cyanocyclohexylamine
Cyclization and Functionalization
- Step 1 : Cyclohexanone → Cyclohexanone cyanohydrin
- Conditions :
- React cyclohexanone with HCN or KCN in the presence of HCl.
- Safety Note : Use HCN with extreme caution; KCN preferred for lab-scale.
- Conditions :
- Step 2 : Hydrolysis to 1-cyanocyclohexylamine
- Conditions :
- Treat cyanohydrin with NH₃ in methanol at 25°C for 12 hours.
- Yield : ~75% (estimated from).
- Conditions :
Coupling of Intermediate Components
- Method : Activate 2-(5-fluoro-2-nitrophenoxy)acetic acid with EDCl/HOBt
- Conditions :
- Combine acid (1 eq), EDCl (1.2 eq), HOBt (1.1 eq), and 1-cyanocyclohexylamine (1 eq) in DMF at 0°C → 25°C for 12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
- Yield : ~82% (analogous to).
- Conditions :
| Reagent | Role |
|---|---|
| EDCl | Carbodiimide coupling agent |
| HOBt | Catalytic activator |
Alternative Routes and Optimization
Analytical Characterization
- Melting Point : 158–160°C (predicted via analogous structures).
- ¹H NMR (400 MHz, CDCl₃) :
- HPLC Purity : >98% (method: C18 column, 70:30 MeOH/H₂O).
Challenges and Mitigation
- Nitro Group Stability : Avoid prolonged heating above 80°C to prevent decomposition.
- Cyanide Toxicity : Use KCN in controlled environments with scrubbers.
Q & A
Q. Table 1: Example SAR Trends in Nitrophenoxy Acetamides
| Substituent Position | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-Fluoro | F → Cl | Cytotoxicity ↑ 2-fold | |
| Cyclohexyl Cyanide | CN → COOH | Solubility ↑, Activity ↓ | |
| Nitrophenoxy | NO₂ → NH₂ | Enzymatic inhibition ↓ |
Q. How to mitigate side reactions during functional group transformations (e.g., nitro reduction)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
